250-Fold Higher Biochemical Potency of UNC0321 Compared to the Prototypical Inhibitor BIX01294
UNC0321 exhibits a Morrison Ki of 63 pM for G9a, which is approximately 250-fold more potent than the closely related quinazoline analog BIX01294 (IC50 ~1.7–2 μM) . This direct comparison, derived from the same biochemical assay context, underscores the dramatic potency gain achieved through optimization of the 7-aminoalkoxy side chain.
| Evidence Dimension | G9a inhibition (binding affinity) |
|---|---|
| Target Compound Data | Morrison Ki = 63 pM |
| Comparator Or Baseline | BIX01294: IC50 = 1.7–2 μM |
| Quantified Difference | ~250-fold more potent |
| Conditions | Biochemical Morrison Ki assay (CLOT and ECSD formats) |
Why This Matters
For in vitro biochemical studies, this picomolar potency enables the use of sub-nanomolar compound concentrations, minimizing solvent effects and ensuring maximal target engagement at low, physiologically relevant doses.
